
1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene typically involves the introduction of the benzyloxy, bromine, and trifluoromethyl groups onto a benzene ring. One common method includes the use of benzyloxybenzene as a starting material, which undergoes bromination and trifluoromethylation under specific conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while the trifluoromethylation can be carried out using trifluoromethyl iodide and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acids.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The benzyloxy group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a benzyloxy group.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, offering different chemical properties and reactivity.
Uniqueness: 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the benzyloxy group allows for specific interactions and reactivity that are not observed in compounds with only trifluoromethyl or bromine substituents.
Propiedades
Fórmula molecular |
C14H10BrF3O |
|---|---|
Peso molecular |
331.13 g/mol |
Nombre IUPAC |
1-bromo-3-phenylmethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10BrF3O/c15-11-7-4-8-12(13(11)14(16,17)18)19-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
OTMJTRJGEHBQLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


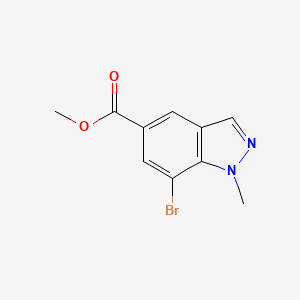
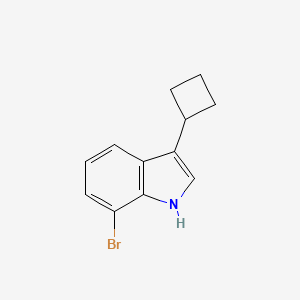
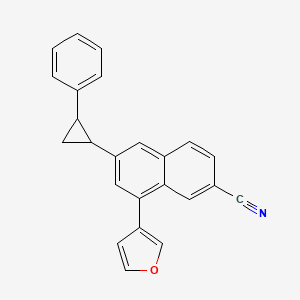
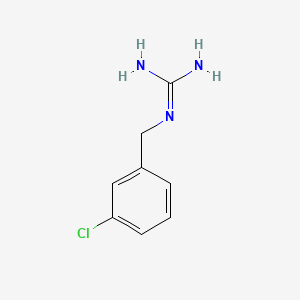
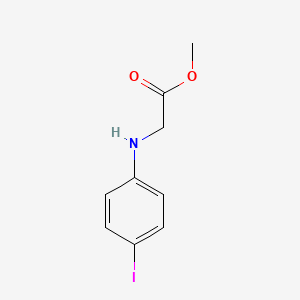
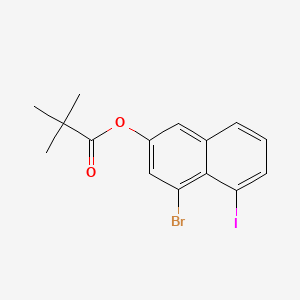
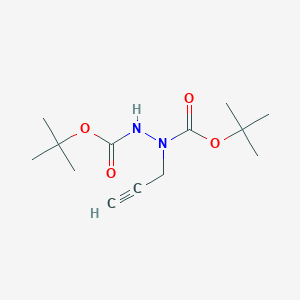

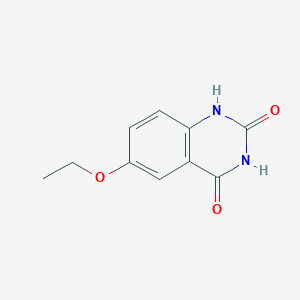
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

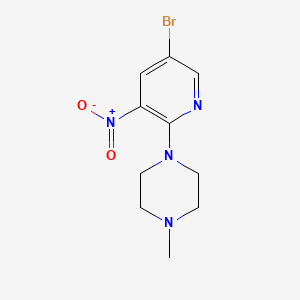

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)
